molecular formula C9H7ClF3NO B12274965 N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide

N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12274965
M. Wt: 237.60 g/mol
InChI Key: FHEZVJIGBHSJMC-UHFFFAOYSA-N
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Description

Chemical Structure:
N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the 2-position with chlorine (Cl) and at the 3-position with a trifluoromethyl group (CF₃). The acetamide group (-NHCOCH₃) is attached to the nitrogen atom of the aniline moiety.

Properties

Molecular Formula

C9H7ClF3NO

Molecular Weight

237.60 g/mol

IUPAC Name

N-[2-chloro-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H7ClF3NO/c1-5(15)14-7-4-2-3-6(8(7)10)9(11,12)13/h2-4H,1H3,(H,14,15)

InChI Key

FHEZVJIGBHSJMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-chloro-3-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The general reaction scheme is as follows:

[ \text{2-chloro-3-(trifluoromethyl)aniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. Purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with a hydroxyl group forms a phenol derivative.

    Oxidation: Oxidation can lead to the formation of nitro or carboxylic acid derivatives.

    Reduction: Reduction typically yields amine derivatives.

Scientific Research Applications

Anticonvulsant Activity

One of the primary areas of research for N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide is its anticonvulsant properties. Studies have shown that derivatives of this compound exhibit significant activity in various animal models of epilepsy. The anticonvulsant efficacy was evaluated using standard tests such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Key findings include:

  • Compounds derived from this compound demonstrated protective effects in MES seizures, indicating potential as new antiepileptic drugs (AEDs).
  • The structure-activity relationship (SAR) studies suggested that the presence of the trifluoromethyl group enhances anticonvulsant activity compared to other substituents .

Toxicity Studies

In addition to evaluating efficacy, toxicity studies were conducted using the rotarod test to assess neurological safety. Most compounds exhibited low neurotoxicity at therapeutic doses, making them promising candidates for further development in treating epilepsy without significant side effects .

Case Study 1: Anticonvulsant Screening

A study evaluated several derivatives of this compound for their anticonvulsant activity. Among these, one derivative showed a median effective dose (ED50) of 52.30 mg/kg in the MES test, demonstrating significant anticonvulsant properties compared to traditional AEDs like phenytoin .

CompoundED50 MES (mg/kg)TD50 NT (mg/kg)Protective Index (PI)
Compound 2052.30>500>9.56
Valproic Acid4857841.6
Phenytoin28.10>100>3.6

Case Study 2: Structure-Activity Relationship Analysis

In another study focusing on SAR, researchers synthesized various analogs of this compound to identify structural features contributing to enhanced anticonvulsant activity. The analysis revealed that modifications at the anilide moiety significantly impacted both efficacy and toxicity profiles, leading to optimized candidates for further testing .

Mechanism of Action

The mechanism of action of N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in various interactions, including hydrogen bonding and van der Waals forces, with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a) 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14)
  • Structure : Acetamide attached to a 3-CF₃-phenyl group, with a 4-phenylpiperazine substituent on the acetamide nitrogen.
  • Key Differences: Substituent Position: The target compound has 2-Cl and 3-CF₃ on the phenyl ring, while Compound 14 has 3-CF₃ and a bulky piperazine group.
  • Application : Anticonvulsant activity, attributed to CNS-targeted interactions .
b) 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide
  • Structure : 2-Cl and 2-OCF₃ substituents on the phenyl ring.
  • Key Differences: Trifluoromethoxy (OCF₃) vs.
  • Molecular Weight : 253.60 g/mol (identical to the target compound’s estimate).
  • Application : Likely pesticidal (inferred from structurally related acetamides in ).
a) Fluorochloridone Intermediate
  • Structure : 2,2-dichloro-N-propenyl-N-[3-(trifluoromethyl)phenyl]acetamide.
  • Key Differences : Propenyl and dichloro substituents enhance steric bulk, favoring herbicidal activity.
  • Application: Intermediate in synthesizing fluorochloridone, a herbicide inhibiting carotenoid biosynthesis .
b) N-Substituted 2-Arylacetamides
  • Structure : 2-(3,4-dichlorophenyl)-N-(pyrazolyl)acetamide.
  • Application : Structural motifs for antimicrobial or coordination chemistry ligands .

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) LogP (XLogP3) Application
N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide 2-Cl, 3-CF₃ ~253.6 ~3.0* Research (potential pesticidal/pharmaceutical)
2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide 2-Cl, 2-OCF₃ 253.60 3.0 Pesticidal
Fluorochloridone Intermediate 2,2-diCl, propenyl, 3-CF₃ ~318.5 >3.5 Herbicidal
Compound 14 3-CF₃, 4-phenylpiperazine ~395.9 ~2.5 Anticonvulsant

*Estimated based on substituent contributions.

Research Findings and Trends

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (Cl, CF₃) : Enhance stability and pesticidal/herbicidal activity by increasing electrophilicity .
  • Bulky substituents (piperazine) : Improve CNS penetration for anticonvulsant applications .

Synthetic Efficiency :

  • High-yield routes (>90%) for fluorochloridone intermediates suggest scalable methods for trifluoromethylphenyl acetamides .
  • Microwave-assisted synthesis (e.g., ) reduces reaction times but may lower yields (19% for benzothiazole derivatives) .

Crystallographic Insights :

  • N-Substituted acetamides exhibit planar amide groups and hydrogen-bonding-driven dimerization, influencing solubility and crystal packing .

Biological Activity

N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

This compound features a chloro and a trifluoromethyl group, which are critical in influencing its reactivity and biological activity. The presence of these substituents enhances the compound's lipophilicity and alters its interaction with biological targets.

Anticonvulsant Activity

Research indicates that this compound exhibits notable anticonvulsant properties. In a study evaluating several derivatives, it was found that compounds with trifluoromethyl substitutions demonstrated higher anticonvulsant activity compared to their non-fluorinated counterparts. Specifically, the activity was assessed using the maximal electroshock (MES) test in mice, revealing that certain derivatives provided significant protection against seizures at various dosages (30, 100, and 300 mg/kg) .

Table 1: Anticonvulsant Activity of Compounds

Compound IDDose (mg/kg)MES Protection Time (h)Activity Level
121000.5Effective
13100, 3000.5, 4Effective
141000.5Effective
OthersVariousVariesDevoid

Antimicrobial Properties

This compound has also been studied for its antimicrobial properties. It has shown potential against various bacterial strains and fungi. The mechanism of action involves the inhibition of specific enzymes critical for microbial survival, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological effects of this compound are attributed to its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to alterations in their activity. For instance, it may inhibit neurotransmitter uptake or modulate enzyme functions involved in inflammatory pathways .

Case Studies

  • Anticonvulsant Efficacy : A study conducted on a series of N-phenylacetamides demonstrated that those with trifluoromethyl substitutions showed significant anticonvulsant effects compared to other derivatives. The study highlighted the structure-activity relationship (SAR), emphasizing how modifications at the anilide moiety influenced efficacy .
  • Antimicrobial Testing : In another investigation focusing on antimicrobial efficacy, this compound was tested against multiple pathogens. Results indicated that the compound exhibited broad-spectrum activity, particularly against resistant strains of bacteria .

Q & A

Basic: What synthetic methodologies are effective for preparing N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide?

Answer:
The compound is typically synthesized via acylation reactions using chloroacetyl chloride and substituted anilines. For example:

  • Step 1: React 3-chloro-4-fluoroaniline (or analogous substrates) with chloroacetyl chloride in dichloromethane at 273 K, using triethylamine as a base to neutralize HCl byproducts .
  • Step 2: Purify via extraction (e.g., dichloromethane/brine) and recrystallization from toluene .
  • Alternative routes include C-amidoalkylation of aromatics, where chloroacetamide derivatives are formed via electrophilic substitution, as demonstrated in similar compounds .

Key considerations:

  • Use inert atmospheres to prevent oxidation of sensitive intermediates .
  • Monitor reaction progress via TLC or HPLC to ensure complete conversion.

Basic: How is the crystal structure of this compound characterized?

Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. For related chloroacetamides:

  • Crystallization: Grow crystals via slow evaporation of toluene or dichloromethane .
  • Data collection: Use a Bruker APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (e.g., SADABS) .
  • Refinement: Achieve R values < 0.05 (e.g., R1 = 0.052, wR2 = 0.136) using SHELXL. Key parameters include:
    • Unit cell dimensions: Triclinic P1 space group with a = 8.4408 Å, b = 9.385 Å, c = 9.455 Å .
    • Intermolecular interactions: Cl···O halogen bonds (2.967 Å) stabilize dimeric structures .

Basic: What spectroscopic techniques confirm the molecular structure?

Answer:

  • IR spectroscopy: Identify characteristic peaks:
    • C=O stretch: ~1680–1700 cm⁻¹ (amide I band).
    • N–H bend: ~1550 cm⁻¹ (amide II band) .
  • ¹H/¹³C NMR: Key signals include:
    • Acetamide CH₃: ~2.1 ppm (¹H), ~25 ppm (¹³C).
    • Aromatic protons: 6.8–7.5 ppm (¹H), split due to substituent effects .
  • Mass spectrometry: Confirm molecular ion [M+H]⁺ (e.g., m/z 306 for C₁₀H₈ClF₃NO) .

Advanced: How do substituents influence molecular conformation and packing?

Answer:

  • Substituent effects: The trifluoromethyl (–CF₃) and chloro (–Cl) groups induce steric and electronic effects:
    • Dihedral angles: Between aromatic rings range from 60.5° to 89.7°, affecting planarity .
    • Crystal packing: Halogen bonding (Cl···O) and hydrogen bonding (N–H···O) dominate, forming 1D chains or dimers .
  • Comparative studies: N-(2,4,6-trimethylphenyl) analogs show reduced halogen bonding due to steric hindrance, highlighting the role of substituent placement .

Advanced: How to resolve contradictions in crystallographic data for chloroacetamides?

Answer:

  • Refinement parameters: Discrepancies in R values often arise from disordered solvent molecules or H-atom placement. Use:
    • Restraints: Apply distance restraints for N–H (0.86 Å) and isotropic displacement parameters (U = 1.2×Ueq) for CH/CH₂ groups .
    • Validation tools: Check using PLATON or CCDC Mercury to identify outliers in bond lengths/angles .
  • Case study: In N-(3-chloro-4-fluorophenyl) derivatives, conflicting Cl···O distances (2.967 Å vs. 3.2 Å in other studies) are resolved by analyzing thermal motion and occupancy .

Advanced: What are the structure-activity relationships (SAR) for biological applications?

Answer:

  • Antimicrobial activity: Substitution at the phenyl ring (e.g., –CF₃, –Cl) enhances lipophilicity, improving membrane penetration. For example:
    • Analog synthesis: 2-chloro-N-(substituted phenyl)acetamides show MIC values < 10 µg/mL against S. aureus when combined with triazole moieties .
  • Herbicidal activity: Chloroacetamides like dimethenamid require specific stereochemistry (Z/E configuration) for binding to ALS enzymes, as shown in crop protection studies .

Advanced: How to assess stability under experimental conditions?

Answer:

  • Degradation studies: Use LC-MS to identify byproducts (e.g., ethanesulfonic acid degradates) under hydrolytic or photolytic conditions .
  • Thermal stability: Differential scanning calorimetry (DSC) reveals decomposition temperatures > 150°C for most chloroacetamides .
  • Storage recommendations: Keep in amber vials at –20°C to prevent photodegradation and hydrolysis .

Advanced: What computational methods predict intermolecular interactions?

Answer:

  • DFT calculations: Optimize geometry at B3LYP/6-31G(d) level to validate XRD data (e.g., bond lengths ± 0.02 Å) .
  • Hirshfeld surface analysis: Quantify interaction contributions (e.g., H···H = 45%, Cl···O = 12%) using CrystalExplorer .
  • Molecular docking: For biological studies, dock into target proteins (e.g., ALS enzyme PDB: 1YBH) using AutoDock Vina .

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